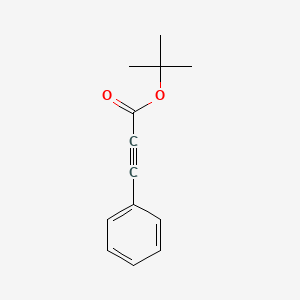

tert-Butyl 3-phenylpropiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

tert-butyl 3-phenylprop-2-ynoate |

InChI |

InChI=1S/C13H14O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

PXJDPDIARGPKJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Significance As a Key Intermediate in Organic Synthesis

The utility of tert-butyl 3-phenylpropiolate as a key intermediate is rooted in its ability to participate in a variety of chemical reactions, leading to the formation of complex molecular architectures. Researchers have extensively used this compound as a building block for the synthesis of diverse heterocyclic and carbocyclic frameworks. Its reactivity is primarily centered around the electron-deficient triple bond, making it an excellent substrate for nucleophilic additions and cycloaddition reactions.

One of the most prominent applications of this compound is in cycloaddition reactions. For instance, in gold-catalyzed [4+2]-cycloadditions with unactivated nitriles, it serves as a precursor to highly substituted 6H-1,3-oxazin-6-ones, which are otherwise challenging to synthesize. rsc.org This methodology has been extended to reactions with aldehydes and ketones, affording 4H-1,3-dioxine derivatives in high yields. rsc.orgrsc.org The tert-butyl group in these reactions is thought to enhance the nucleophilicity of the carbonyl group, facilitating the cyclization process. rsc.org

Furthermore, this compound has been employed in organocatalytic deoxygenative [3+2] cycloaddition reactions with N-hydroxyamides to produce 3,4,5-trisubstituted isoxazoles. acs.org These reactions highlight the compound's versatility in constructing five-membered heterocyclic rings, which are prevalent motifs in medicinally relevant molecules.

The following interactive table summarizes selected synthetic applications of this compound, showcasing its role in the formation of various cyclic compounds.

| Product Type | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |

| 6H-1,3-Oxazin-6-ones | Nitriles | Gold catalyst | 65-85 | rsc.org |

| 4H-1,3-Dioxin-4-ones | Aldehydes/Ketones | Gold catalyst | 86-89 | rsc.orgrsc.org |

| 3,4,5-Trisubstituted Isoxazoles | N-Hydroxyamides | Organocatalyst (CyPPh2) | Good yields | acs.org |

| Atypical Cycloadducts | Electron-rich Alkenes | Gold catalyst / Acetone (B3395972) promoter | 63-75 | rsc.org |

Overview of Propiolate Ester Chemistry in a Research Context

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to this compound, typically involving the condensation of phenylpropiolic acid with a tert-butyl alcohol source.

The synthesis of this compound is commonly achieved through the esterification of 3-phenylpropiolic acid with tert-butanol. smolecule.comevitachem.com This reaction is generally performed under acidic conditions to facilitate the formation of the ester. smolecule.com One general procedure reports a high yield of 92% for this transformation. rsc.org While specific conditions can vary, related acid-catalyzed esterifications of similar substrates, such as 3-phenylpropionic acid, with tert-butanol have been documented using catalysts like p-toluenesulfonic acid (pTSA). google.com Another approach for a similar saturated compound, tert-butyl 3-phenylpropionate (B1229125), achieved an 88% yield by reacting 3-phenylpropionic acid and t-butanol. sciencemadness.org

Due to the steric hindrance of the tert-butyl group, which can lead to side reactions like carbocation formation and elimination under standard Fischer esterification conditions, several milder methods are employed. organic-chemistry.org

Steglich Esterification : This method is particularly suitable for sterically demanding alcohols like tert-butanol. organic-chemistry.org It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form a reactive O-acylisourea intermediate. The addition of a catalytic amount (around 5 mol%) of 4-(dimethylamino)pyridine (DMAP) is crucial for efficiently forming the ester by acting as an acyl transfer reagent. organic-chemistry.org

Di-t-butyl Dicarbonate (B1257347) Method : An alternative procedure involves treating a stoichiometric mixture of the carboxylic acid and alcohol with di-t-butyl dicarbonate ((BOC)₂O) in the presence of catalytic DMAP. thieme-connect.com This method is advantageous as its byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification compared to the DCC/DMAP method. thieme-connect.com

Triphenylphosphine (B44618) Dibromide Method : Research has shown that t-butyl esters can be prepared using triphenylphosphine dibromide. In a relevant example, the reaction of 3-phenylpropionic acid with t-butanol using this reagent afforded the corresponding t-butyl ester in a 63% yield. nih.gov

Table 1: Comparison of General Esterification Methods for Hindered Esters

| Method | Key Reagents | Key Features | Ref. |

| Steglich Esterification | DCC, DMAP (cat.) | Mild conditions; suitable for acid-labile and sterically hindered substrates. | organic-chemistry.org |

| (BOC)₂O Method | (BOC)₂O, DMAP (cat.) | Volatile byproducts (t-BuOH, CO₂) simplify purification. | thieme-connect.com |

| Triphenylphosphine Dibromide | Ph₃PBr₂ | Can successfully produce t-butyl esters from related acids. | nih.gov |

Functional Group Transformations for this compound Derivatives

Instead of forming the ester bond last, an alternative strategy involves starting with a simpler propiolate ester and introducing the phenyl group via functional group transformation.

The synthesis can proceed from tert-butyl propiolate, which serves as a building block. A key intermediate, tert-butyl 3-chloropropiolate, can be synthesized by reacting tert-butyl propiolate with tert-butyl hypochlorite (B82951) (tBuOCl) and a catalytic amount of potassium tert-butoxide (tBuOK). rsc.org This chlorinated intermediate is primed for subsequent cross-coupling reactions to introduce the phenyl group.

The broader field of alkynylation offers various methods for forming C(sp³)–C(sp) bonds, which are foundational to this synthetic strategy. nih.gov These can include reactions like the alkynylation of alkyl radicals using functionalized alkyne donors. nih.gov However, the reactivity of tert-butyl propiolate can be substrate-dependent in certain catalytic systems. For instance, in a palladium-catalyzed C–S bond alkynylation reaction, tert-butyl propiolate failed to yield the desired product, likely due to the weaker basicity of its corresponding acetylide anion. d-nb.info

Advanced and Catalytic Synthesis Protocols

Catalytic methods, particularly those involving transition metals, offer advanced and efficient routes to propiolate esters.

Copper(I) catalysts have been effectively used for the esterification of alkynoic acids. An efficient, ligand-free method was developed for the synthesis of benzyl (B1604629) 3-phenylpropiolates via the copper(I)-catalyzed coupling of phenylpropiolic acid with various benzyl halides. researchgate.netresearchgate.net This reaction proceeds in good yields using copper(I) iodide (CuI) as the catalyst and can be conducted in the air. researchgate.net The methodology is also suitable for other aromatic and α,β-unsaturated acids. researchgate.netresearchgate.net While this specific protocol was optimized for benzyl esters, it demonstrates the high catalytic effect of CuI for the esterification of phenylpropiolic acid, which could potentially be adapted for tert-butyl esters. researchgate.net The catalytic cycle for the addition of propiolate esters using Cu(I) has been a subject of significant study, highlighting its role in the metalation of the alkyne. csic.es

Table 2: Examples of CuI-Catalyzed Esterification of Phenylpropiolic Acid with Benzyl Halides

| Benzyl Halide | Alkynoic Acid | Yield (%) | Ref. |

| Benzyl bromide | Phenylpropiolic acid | 91 | researchgate.net |

| 4-Methylbenzyl chloride | Phenylpropiolic acid | 89 | researchgate.net |

| 4-Methoxybenzyl chloride | Phenylpropiolic acid | 92 | researchgate.net |

| 4-(Trifluoromethyl)benzyl bromide | Phenylpropiolic acid | 85 | researchgate.net |

| 2-Naphthylmethyl bromide | Phenylpropiolic acid | 93 | researchgate.net |

Reaction Conditions: CuI (10 mol%), Cs₂CO₃ (2.0 equiv.), CH₃CN, 60 °C, 24 h, air. researchgate.net

Reaction Pathways and Mechanistic Studies of Tert Butyl 3 Phenylpropiolate

Cycloaddition Chemistry of tert-Butyl 3-Phenylpropiolate*

This compound readily participates in cycloaddition reactions, serving as a versatile building block for the synthesis of complex molecules. Its utility is particularly evident in gold-catalyzed and organocatalytic systems.

Formal [4π+2π]-cycloadditions, also known as hetero-Diels-Alder reactions, involving tert-butyl propiolates and carbonyl compounds provide an efficient route to six-membered oxygen-containing heterocycles. nih.govrsc.org These reactions offer a significant advantage over traditional methods that often rely on the in-situ generation of reactive acyl ketenes from precursors that can be difficult to synthesize. rsc.org

Gold catalysts have proven to be highly effective in promoting the formal [4π+2π]-cycloaddition of tert-butyl propiolates with a wide range of aldehydes and ketones. nih.govrsc.org These reactions typically proceed with high efficiency, affording 4H-1,3-dioxine derivatives. nih.govrsc.org The gold catalyst activates the alkyne moiety of the propiolate, facilitating the subsequent nucleophilic attack by the carbonyl oxygen.

The scope of this transformation is broad, accommodating various substituted tert-butyl propiolates and a diverse array of both aldehydes and ketones. nih.govrsc.org For instance, the reaction of this compound with benzaldehyde, phenyl methyl ketone, and acetone (B3395972) in the presence of a gold catalyst yields the corresponding cycloadducts in high yields, ranging from 86% to 89%. rsc.org Even alkyl-substituted propiolates participate efficiently in these cycloadditions. rsc.org

Table 1: Gold-Catalyzed Cycloaddition of tert-Butyl Propiolates with Carbonyls

| Entry | tert-Butyl Propiolate Derivative | Carbonyl Compound | Catalyst (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | tert-Butyl 3-phenylpropiolate | Benzaldehyde | Au catalyst (5) | 2,6-diphenyl-4H-1,3-dioxin-4-one | 86 | rsc.org |

| 2 | tert-Butyl 3-phenylpropiolate | Phenyl methyl ketone | Au catalyst (5) | 2-methyl-2,6-diphenyl-4H-1,3-dioxin-4-one | 88 | rsc.org |

| 3 | tert-Butyl 3-phenylpropiolate | Acetone | Au catalyst (5) | 2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-one | 89 | rsc.org |

| 4 | tert-Butyl hept-2-ynoate | Acetone | Au catalyst (5) | 6-butyl-2,2-dimethyl-4H-1,3-dioxin-4-one | 87 | rsc.org |

| 5 | tert-Butyl 3-cyclopropylpropiolate | Acetone | Au catalyst (5) | 6-cyclopropyl-2,2-dimethyl-4H-1,3-dioxin-4-one | 77 | rsc.org |

Note: The specific gold catalyst used was not detailed in the provided snippets but is generally a gold(I) or gold(III) complex.

The primary products of the gold-catalyzed cycloaddition of tert-butyl propiolates with carbonyl compounds are 4H-1,3-dioxin-4-ones. rsc.org These six-membered heterocyclic cores are valuable intermediates in organic synthesis. rsc.org Interestingly, with the addition of a promoter like acetone, these gold-catalyzed reactions can be extended to include enol ethers, leading to the formation of atypical [4+2]-cycloadducts with rearranged skeletons, which can be precursors to pyran derivatives. nih.govrsc.org

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. In the context of this compound, its reaction with N-hydroxyamides provides a direct route to highly substituted isoxazoles. acs.org

An organocatalytic approach for the synthesis of 3,4,5-trisubstituted isoxazoles has been developed, utilizing a [3+2] cycloaddition of N-hydroxyamides and alkynes. acs.org This method offers a mild and environmentally friendly alternative to transition-metal-catalyzed processes. acs.org The reaction is typically promoted by an organophosphine catalyst, such as triphenylphosphine (B44618) (PPh₃) or dicyclohexylphenylphosphine (B1293621) (CyPPh₂). acs.org

The reaction between N-(tert-butyl)-N-hydroxybenzamide and various propiolates, including this compound, proceeds to give the desired isoxazole (B147169) products in good yields. acs.org The regioselectivity of the reaction is a key feature, consistently producing the 3,4,5-trisubstituted isoxazole isomer. acs.org

Table 2: Organocatalyzed [3+2] Cycloaddition of N-Hydroxyamides with Propiolates

| Entry | N-Hydroxyamide | Propiolate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-(tert-butyl)-N-hydroxybenzamide | Methyl 3-phenylpropiolate | PPh₃ | Methyl 3,5-diphenylisoxazole-4-carboxylate | 25 | acs.org |

| 2 | N-(tert-butyl)-N-hydroxybenzamide | tert-Butyl 3-phenylpropiolate | CyPPh₂ | tert-Butyl 3,5-diphenylisoxazole-4-carboxylate | Good | acs.org |

| 3 | N-(tert-butyl)-N-(4-chlorobenzoyl)amide | tert-Butyl 3-phenylpropiolate | CyPPh₂ | tert-Butyl 5-(4-chlorophenyl)-3-phenylisoxazole-4-carboxylate | Good | acs.org |

| 4 | N-(tert-butyl)-N-(4-methoxybenzoyl)amide | tert-Butyl 3-phenylpropiolate | CyPPh₂ | tert-Butyl 5-(4-methoxyphenyl)-3-phenylisoxazole-4-carboxylate | Good | acs.org |

Mechanistic studies have highlighted the crucial role of the tert-butyl group on the N-hydroxyamide in promoting the cyclization step. acs.org The proposed mechanism involves an initial Michael addition of the N-hydroxyamide to the alkyne, catalyzed by the organophosphine, to form a zwitterionic intermediate. acs.org This is followed by an intramolecular cyclization to form an isoxazoline (B3343090) intermediate. The final step is the elimination of tert-butanol (B103910) to afford the aromatic isoxazole. acs.org

The bulky tert-butyl group is believed to facilitate this elimination process, driving the reaction towards the formation of the stable isoxazole ring. acs.orgfiveable.me This steric influence is a key factor in the success of this synthetic strategy. acs.orgfiveable.me

Annulation Reactions with Cyclic Ethers (Epoxides and Oxetanes)

This compound undergoes annulation reactions with cyclic ethers like epoxides and oxetanes, catalyzed by gold complexes. These reactions lead to the formation of seven- and eight-membered oxygen-containing heterocyclic rings.

Gold catalysts, particularly those derived from IPrAuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and a silver salt, are effective in promoting the annulation of this compound with cyclic ethers. rsc.org The reaction involves the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the oxygen atom of the cyclic ether. This process ultimately leads to the formation of dioxepin or dioxocin ring systems.

The reaction of this compound with epoxides, such as 2-phenyloxirane, in the presence of a gold catalyst yields 2H-1,4-dioxepin-5(3H)-one derivatives. For instance, the reaction with 2-phenyloxirane produces 3,7-diphenyl-2H-1,4-dioxepin-5(3H)-one. rsc.org Similarly, when reacted with oxetanes, the process leads to the formation of eight-membered 1,5-dioxocane (B12814268) cores. These [4+3] and [4+4] annulation reactions demonstrate a versatile method for constructing medium-sized heterocyclic frameworks. acs.org

Table 1: Gold-Catalyzed Annulation of this compound with Cyclic Ethers rsc.org

| Entry | Cyclic Ether | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenyloxirane | 3,7-Diphenyl-2H-1,4-dioxepin-5(3H)-one | 85 |

| 2 | 2-(4-Bromophenyl)oxirane | 7-(4-Bromophenyl)-3-phenyl-2H-1,4-dioxepin-5(3H)-one | 80 |

Hetero-[4π+2π]-Cycloadditions with Unactivated Nitriles

This compound can participate in hetero-[4π+2π]-cycloaddition reactions with unactivated nitriles, a transformation that is efficiently catalyzed by gold complexes. This methodology provides access to important nitrogen-containing heterocycles.

Gold-catalyzed hetero-[4π+2π]-cycloadditions between tert-butyl propiolates and unactivated nitriles lead to the formation of 6H-1,3-oxazin-6-ones, which are not readily accessible through conventional synthetic methods. researchgate.netrsc.org The reaction is proposed to proceed through the formation of a nitrilium species generated from the gold-activated alkyne and the nitrile. rsc.org The tert-butoxy (B1229062) group is thought to enhance the nucleophilicity of the carbonyl group for the subsequent cyclization step. rsc.orgsemanticscholar.org

These 6H-1,3-oxazin-6-one intermediates can be further utilized in a one-pot synthesis of highly substituted pyridines. researchgate.netrsc.orgsemanticscholar.org By adding an electron-deficient alkyne to the reaction mixture after the formation of the oxazinone, a sequential reaction cascade is initiated, culminating in the formation of a pyridine (B92270) ring. researchgate.netrsc.orgsemanticscholar.org

Table 2: Gold-Catalyzed Hetero-[4π+2π]-Cycloaddition of this compound with Benzonitrile (B105546) rsc.org

| Entry | Catalyst | Solvent | Temperature (°C) | Yield of 6H-1,3-Oxazin-6-one (%) |

|---|---|---|---|---|

| 1 | AuCl3 | DCE | 70 | 5 |

Multi-component Cycloaddition Reactions Leading to Complex Heterocycles

This compound is a valuable component in multi-component reactions (MCRs) for the synthesis of complex heterocyclic structures. An example is the Ugi four-component reaction involving p-tolualdehyde, propargyl amine, 3-phenylpropiolic acid, and tert-butyl isocyanide, which produces an intermediate that can undergo further transformations. researchgate.net These MCRs offer an efficient and atom-economical approach to building molecular complexity in a single step.

Decarboxylative Transformations Involving this compound

Decarboxylative reactions of propiolic acid derivatives, including this compound, provide a pathway to form new carbon-carbon and carbon-heteroatom bonds by extruding carbon dioxide.

Palladium-catalyzed decarboxylative coupling reactions of phenylpropiolic acid with various partners, such as aryl tosylates, have been developed. acs.org These reactions typically proceed in the presence of a phosphine (B1218219) ligand and a base, yielding unsymmetrical diaryl alkynes. acs.org While much of the research focuses on the free acid, the principles can be extended to its esters. The decarboxylative coupling of alkynyl carboxylic acids is a significant area of research as the resulting aryl alkyne structures are important building blocks in organic synthesis. researchgate.net

Fluoride (B91410) Ion-Initiated Decarboxylation to Alkynylsilanes

A metal-free catalytic decarboxylation of silyl (B83357) alkynoates, including tert-butyldiphenylsilyl 3-phenylpropiolate, provides a route to alkynylsilanes. acs.orgnih.govresearchgate.net This reaction is initiated by a fluoride ion source.

Detailed Research Findings: The process involves treating a silyl alkynoate with a catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. acs.orgnih.gov For instance, the decarboxylation of triisopropylsilyl 3-phenylpropiolate (1a) was tested with various potassium salts, with KF showing the most significant catalytic performance, yielding the desired alkynylsilane (2a) in 42% yield after one hour at 150 °C in DMF. acs.org Other fluoride sources like NaF and CsF were also investigated, with CsF providing a higher yield of 55%. acs.org

The TBAT system has proven effective for the decarboxylation of sterically demanding silyl alkynoates, such as tert-butyldiphenylsilyl 3-phenylpropiolate, with yields ranging from 75% to 95%. acs.orgnih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of a tetrabutylammonium alkynoate, derived from the interaction between TBAT and the silyl alkynoate, which then acts as the catalyst for the decarboxylation. acs.orgnih.govcolab.ws

Table 1: Effect of Fluoride Source on the Decarboxylation of Triisopropylsilyl 3-phenylpropiolate

| Entry | Fluoride Salt (5 mol %) | Yield (%) |

|---|---|---|

| 1 | KF | 42 |

| 2 | KCl | <1 |

| 3 | KBr | <1 |

| 4 | KI | <1 |

| 5 | NaF | 26 |

| 6 | CsF | 55 |

Reaction conditions: triisopropylsilyl 3-phenylpropiolate (0.20 mmol), salt (0.010 mmol), DMF (0.50 mL), 150 °C, 1 h. acs.org

Decarboxylative Coupling Reactions of Phenylpropiolic Acid and its Esters

Decarboxylative coupling reactions represent a significant area of research, with phenylpropiolic acid and its esters serving as important substrates for the formation of carbon-carbon bonds. researchgate.netnih.gov These reactions often employ transition metal catalysts, such as palladium and copper, to facilitate the coupling of alkynyl carboxylic acids with various partners. researchgate.net

Detailed Research Findings: Palladium-catalyzed decarboxylative coupling of phenylpropiolic acid with a range of aryl halides has been successfully demonstrated. nih.gov These reactions exhibit high reactivity and tolerance for various functional groups. nih.gov For instance, the coupling of phenylpropiolic acid with aryl halides requires the use of tri-tert-butylphosphine (B79228) (P(t)Bu₃) as a ligand and tetra-n-butylammonium fluoride (TBAF) for complete conversion. nih.gov

The mechanism of these couplings can be complex. For the palladium-catalyzed decarboxylative coupling of phenylpropiolic acid and methyl 4-iodobenzoate, investigations suggest two possible pathways: one involving the direct decarboxylation of phenylpropiolic acid and another proceeding through a carboxylated palladium complex. researchgate.net In copper-catalyzed systems, the reaction of aryl propiolic acids with aryl iodides can lead to the synthesis of diaryl 1,2-diketones after an oxidative workup. researchgate.net The presence of electron-donating groups on the phenyl ring of aryl propiolic acids has been observed to enhance the ratio of cross-coupling to homocoupling products in certain copper-catalyzed C(sp)–C(sp) bond-forming reactions. rsc.org

A two-step iterative cycle involving a decarboxylative cross-coupling reaction of phenylpropiolic acid followed by saponification has been used to synthesize uniform conjugated rod-like oligomers. d-nb.info This approach has shown yields ranging from 68–85% for the coupling steps. d-nb.info

Semireduction Chemistry of Phenylpropiolamide Analogues

The selective reduction of the carbon-carbon triple bond in propiolamide (B17871) derivatives to form (E)-acrylamide derivatives is a valuable transformation in organic synthesis.

A transition-metal-free protocol has been developed for the trans-selective semireduction of propiolamides. nih.govorganic-chemistry.orgnih.gov This method utilizes pinacolborane and catalytic potassium tert-butoxide to achieve high yields and excellent E/Z selectivity. nih.govorganic-chemistry.orgnih.gov

Detailed Research Findings: This semireduction is applicable to a variety of 3-substituted primary and secondary propiolamides, affording the corresponding (E)-3-substituted acrylamide (B121943) derivatives in yields up to 99% and with >99:1 E/Z selectivity. nih.govnih.gov The reaction is tolerant of a wide range of substrates and employs inexpensive, commercially available reagents. nih.gov

Mechanistic studies propose that the reaction proceeds through an activated Lewis acid-base complex. nih.govorganic-chemistry.orgnih.gov This complex facilitates the transfer of a hydride to the α-carbon of the propiolamide, which is then followed by a rapid protonation in a trans fashion to yield the (E)-acrylamide. nih.govorganic-chemistry.orgnih.gov The utility of this method has been demonstrated in the late-stage reduction of an alkyne to synthesize an analog of FK866, a potent inhibitor of nicotinamide (B372718) mononucleotide adenyltransferase (NMNAT). nih.gov

Oxidative Cyclization Reactions of Phenylpropiolate Derivatives

Phenylpropiolate derivatives are valuable precursors for the synthesis of heterocyclic compounds, such as coumarins, through oxidative cyclization reactions.

The synthesis of coumarin (B35378) derivatives can be achieved through various tandem reactions involving phenylpropiolate derivatives. nih.govscispace.comrsc.org These methods often involve oxidative conditions and can be initiated by light or promoted by radical initiators. scispace.comrsc.org

Detailed Research Findings: A visible-light-initiated oxidative cyclization of phenyl propiolates with sulfinic acids has been developed to produce 3-sulfonated coumarin derivatives. rsc.org This metal-free reaction proceeds at room temperature and demonstrates good functional group tolerance and high regioselectivity. rsc.org The reaction is typically carried out in the presence of a photocatalyst, such as Eosin Y, and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org Control experiments indicated that visible light, the catalyst, and the additive are all essential for the reaction to proceed efficiently. rsc.org

Another approach involves a silver-promoted radical cyclization between alkynoates, such as 3-phenylpropiolate, and α-ketoacids to form trisubstituted coumarin derivatives. scispace.com The reaction conditions, including the solvent, oxidant, and catalyst, were optimized to achieve the desired products. scispace.com

Table 2: Optimization of Visible-Light Initiated Oxidative Cyclization

| Entry | Light Source | Catalyst | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Light | Eosin Y | TBHP | 71 |

| 2 | Light | Eosin Y | H₂O₂ | 42 |

| 3 | Light | Eosin Y | DTBP | 15 |

| 4 | Light | Eosin Y | DCP | 24 |

| 5 | Light | Eosin Y | PhI(OAc)₂ | N.R. |

| 6 | Light | [Ru(bpy)₃]Cl₂·6H₂O | TBHP | 33 |

| 7 | Green LED | Eosin Y | TBHP | 41 |

| 8 | Blue LED | Eosin Y | TBHP | N.R. |

| 9 | - | Eosin Y | TBHP | N.R. |

| 10 | Light | - | TBHP | N.R. |

| 11 | Light | Eosin Y | - | N.R. |

Reaction conditions: 1 (0.30 mmol), 2 (0.60 mmol), photocatalyst (1.0 mol%), additive (1.0 equiv), CH₃CN/H₂O (1:1, 1.5 mL) at room temperature under air for 12 h. N.R. = no reaction. rsc.org

Other Key Chemical Transformations

In addition to the reactions detailed above, this compound and its derivatives undergo other important chemical transformations. For instance, tert-butyl-3-phenyl-oxirane-2-carboxylate can be synthesized, and its stereochemistry is influenced by the reaction conditions, such as the phase-transfer catalyst used. acs.org Furthermore, transition-metal-free approaches have been developed for the synthesis of various heterocyclic systems, such as carboline and acridone (B373769) derivatives, highlighting the broad utility of related synthetic strategies. sioc-journal.cnorganic-chemistry.org

Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is activated by the adjacent electron-withdrawing tert-butoxycarbonyl group, making it susceptible to nucleophilic attack. This reaction typically proceeds as a 1,4-conjugate addition, often referred to as a Michael addition. acs.org The regioselectivity of the attack is governed by the nature of the nucleophile; "soft" nucleophiles, such as thiols and amines, preferentially add to the β-carbon of the acetylenic moiety. acs.org

This reactivity is a cornerstone of "click" chemistry, particularly in thiol-yne reactions, which are noted for their efficiency and stereospecificity. acs.org The addition of a thiol, such as thiophenol, to an activated alkyne like a phenylpropiolate typically yields the Z-isomer as the major product. acs.org Similarly, amines can act as effective nucleophiles. For instance, polyamines like spermine (B22157) have been shown to undergo Michael addition to the analogous ethyl 3-phenylpropiolate, demonstrating the utility of this reaction for constructing complex molecular architectures. oup.com

The general mechanism involves the attack of the nucleophile on the β-alkyne carbon, leading to a vinyl carbanion intermediate which is then protonated to yield the final vinyl product. The reaction's efficiency can often be enhanced through the use of base catalysts. acs.org

| Nucleophile Type | Example | Reaction Type | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| Thiol | Thiophenol | Thiol-yne (Michael Addition) | Forms a vinyl sulfide, predominantly as the Z-isomer. | acs.org |

| Amine | Spermine | Aza-Michael Addition | Addition to the alkyne to form enamine derivatives, used in the synthesis of macrocycles. | oup.com |

| Phosphine | Triphenylphosphine | Michael Addition | Forms a zwitterionic phosphonium (B103445) enoate intermediate. |

Ester Cleavage and Transesterification Reactions

The tert-butyl ester group serves as a common protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to selective removal.

Ester Cleavage (Deprotection) The cleavage of the tert-butyl ester in this compound to yield 3-phenylpropiolic acid can be achieved under specific, mild conditions that often leave other sensitive functional groups intact. A notable method involves the use of Lewis acid catalysts. Ytterbium triflate (Yb(OTf)₃) has been demonstrated as a highly effective catalyst for the selective deprotection of tert-butyl esters in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.in This method shows excellent chemoselectivity, leaving other ester types such as methyl, benzyl (B1604629), and allyl esters untouched. niscpr.res.in Another reported method for selective cleavage uses silica (B1680970) gel in refluxing toluene (B28343), which effectively removes the tert-butyl group without affecting tert-butyl ethers. researchgate.net Alternatively, treatment with thionyl chloride (SOCl₂) can convert tert-butyl esters directly into acid chlorides, a reaction that does not proceed with methyl or ethyl esters under the same conditions. organic-chemistry.org

| Substrate (tert-Butyl Ester of) | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid | 6 | 99 | niscpr.res.in |

| m-Methoxybenzoic acid | 5 | 98 | niscpr.res.in |

| p-Nitrobenzoic acid | 3 | 99 | niscpr.res.in |

| p-Methylbenzoic acid | 8 | 97 | niscpr.res.in |

Transesterification Reactions Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This compound can be synthesized via the transesterification of other simple esters, such as methyl or ethyl esters. A general procedure uses sodium tert-butoxide (NaOtBu) in a suitable solvent like toluene or THF at room temperature. rsc.org

Conversely, the tert-butyl group can be replaced by other alkyl groups. Iron-salen complexes have been patented as effective catalysts for the transesterification of esters with tert-butyl alcohol to form tert-butyl esters. google.comgoogle.com These catalysts also facilitate the reaction in the reverse direction. For example, reacting methyl 3-phenylpropionate (B1229125) with an alcohol in the presence of an iron(III)-salen catalyst can yield the corresponding ester. google.com

| Reaction | Catalyst/Reagent | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Methyl Ester → tert-Butyl Ester | Sodium tert-butoxide (NaOtBu) | Toluene | Synthesis of tert-butyl esters from other esters. | rsc.org |

| Methyl 3-phenylpropionate → Other Ester | Iron(III)-salen complex | Toluene | Catalytic transesterification applicable to tert-butyl ester synthesis. | google.comgoogle.com |

Formation of Organoantimony Propiolates

The synthesis of organoantimony compounds involving a direct bond between antimony and a carbon from a propiolate framework is a specialized area of organometallic chemistry. Organoantimony compounds exist primarily in Sb(III) and Sb(V) oxidation states. wikipedia.org The formation of an organoantimony propiolate from this compound would likely involve the nucleophilic addition of an antimony species to the activated alkyne.

A plausible pathway involves the reaction of a triorganostibine (R₃Sb) with the propiolate. Stibines are generally soft nucleophiles and can participate in Michael additions. wikipedia.org The reaction would be analogous to the thiol-yne or phosphine-yne additions, where the stibine (B1205547) attacks the β-carbon of the propiolate ester. This would result in a zwitterionic intermediate, which could then be trapped or undergo further reaction to form a stable vinyl-antimony compound.

While direct examples with this compound are not extensively documented, related chemistry supports this possibility. For instance, organoantimony moieties have been incorporated into heterocyclic structures derived from alkyne precursors. mdpi.com Furthermore, antimony(III) compounds like antimony(III) ethoxide are known to act as catalysts in reactions involving esters, such as amidations, suggesting a strong interaction between antimony and the carbonyl group which could influence reactivity at the alkyne. oup.com

| Antimony Reagent | Proposed Reaction Type | Expected Product | Reference |

|---|---|---|---|

| Triarylstibine (e.g., Ph₃Sb) | Nucleophilic Conjugate Addition | Vinylstibonium salt or corresponding ylide | wikipedia.org |

| Halostibine (e.g., Ph₂SbCl) with a reducing agent | Reductive stibylation | Vinylstibine | wikipedia.org |

| Antimony(III) alkoxide (e.g., Sb(OEt)₃) | Catalytic addition/cyclization | Antimony-containing heterocycles (in multicomponent reactions) | oup.com |

Catalytic Strategies in Tert Butyl 3 Phenylpropiolate Chemistry

Homogeneous Gold Catalysis in Alkyne Activation

Homogeneous gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes toward nucleophilic attack. In the context of tert-butyl 3-phenylpropiolate, gold catalysis has facilitated a range of cycloaddition and cyclization reactions.

Gold-catalyzed hetero-[4π+2π]-cycloadditions of tert-butyl propiolates with unactivated nitriles have been developed to produce 6H-1,3-oxazin-6-ones, which are not readily accessible through conventional methods. researchgate.net This transformation can be part of a one-pot synthesis of highly substituted pyridines by sequential gold-catalyzed reactions of tert-butyl propiolates with nitriles and then with electron-deficient alkynes. researchgate.net The tert-butoxy (B1229062) group on the propiolate was found to be crucial, as the reaction of 3-phenylpropiolic acid with benzonitrile (B105546) under the same gold-catalyzed conditions yielded only 8% of the desired product, compared to 68% for the tert-butyl ester derivative. researchgate.net

A variety of propiolate substrates can be used in these cycloadditions, including those with isopropyl, cyclopropyl, and differently substituted phenyl groups, leading to satisfactory yields. researchgate.net Gold catalysts have also been employed in formal [4+2]-cycloadditions with aldehydes and ketones to form 4H-1,3-dioxine derivatives. acs.org

In the presence of a cationic gold(I) catalyst, such as one generated from [(Ph₃P)AuCl]/AgOTf, propiolic acids can react with alkynes in a cascade reaction to form α-pyrones. acs.org This process involves the gold-catalyzed intermolecular coupling of the propiolic acid and the alkyne to generate a vinyl propiolate intermediate, which then undergoes a 6-endo-dig cyclization. acs.org

Well-defined (P,C)-cyclometalated Au(III) complexes have been shown to catalyze the synthesis of coumarins through the intramolecular hydroarylation of aryl propiolates under mild conditions. researchgate.net The use of an ionic liquid as the reaction solvent can significantly reduce the amount of Brönsted acid required for catalyst regeneration. researchgate.net

Table 1: Gold-Catalyzed Reactions of this compound Derivatives

| Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile | AuCl₃ | 6H-1,3-Oxazin-6-one | 68 | researchgate.net |

| Various Nitriles | AuCl₃ | 6H-1,3-Oxazin-6-ones | 65-85 | researchgate.net |

| Alkyne | [(Ph₃P)AuCl]/AgOTf | α-Pyrone | 83 | acs.org |

Organocatalysis in [3+2] Cycloaddition Processes

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various chemical transformations. For this compound, phosphine-catalyzed [3+2] cycloaddition reactions are particularly prominent.

Phosphines are effective nucleophilic catalysts that can react with allenoates to generate a zwitterionic intermediate, which then participates in cycloaddition reactions with various partners. orgsyn.org This methodology has been used to synthesize highly functionalized pyrrolines from the reaction of allenoates with N-sulfonylimines. orgsyn.org The scope of this reaction has been expanded to include a variety of substituted allenoates and imines, providing access to a diverse range of pyrrolidine (B122466) structures. orgsyn.orgmdpi.com

In a recent development, an organocatalytic deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes, including this compound derivatives, has been reported to produce isoxazoles. acs.org This reaction proceeds in a single step under mild, metal- and oxidant-free conditions, with the tert-butyl group on the N-hydroxyamide playing a critical role in promoting the cyclization. acs.org Various 3-phenylpropiolic acid derivatives, including the tert-butyl ester, react to form the corresponding isoxazole (B147169) products in good yields. acs.org

The phosphine-catalyzed [3+2] annulation has also been applied to the reaction of α-substituted allenoates with ester-activated α,β-unsaturated imines, leading to highly functionalized cyclopentenes. rsc.org Furthermore, this type of cycloaddition has been utilized with β-perfluoroalkyl enones to create densely functionalized perfluoroalkylated cyclopentenes with three contiguous chiral stereocenters. rsc.org

Table 2: Organocatalyzed [3+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-hydroxyamides | This compound derivatives | CyPPh₂ | Isoxazoles | Good | acs.org |

| Allenoates | N-sulfonylimines | Tri-n-butylphosphine | Pyrrolines | Excellent | orgsyn.org |

| α-Substituted allenoates | Ester-activated α,β-unsaturated imines | Phosphine (B1218219) | Cyclopentenes | Good | rsc.org |

Metal-Free Catalysis in Decarboxylations and Reductions

Metal-free catalytic systems offer significant advantages in terms of cost, toxicity, and environmental impact. For this compound and related compounds, metal-free conditions have been successfully applied to decarboxylation and reduction reactions.

A metal-free catalytic decarboxylation of silyl (B83357) alkynoates, including tert-butyldiphenylsilyl 3-phenylpropiolate, has been achieved using a catalytic amount of tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). researchgate.netacs.org This reaction proceeds at 150 °C in N,N-dimethylformamide to produce alkynylsilanes in good to excellent yields. acs.org Mechanistic studies indicate that a tetrabutylammonium alkynoate, formed from the reaction of TBAT with the silyl alkynoate, acts as the true catalyst for the decarboxylation. researchgate.netacs.org

In the realm of reductions, a transition-metal-free, trans-selective semireduction of alkynes has been developed using pinacolborane and catalytic potassium tert-butoxide. nih.gov This method is effective for a variety of 3-substituted propiolamides, reducing them to the corresponding (E)-3-substituted acrylamides with high yields and stereoselectivity. nih.gov The proposed mechanism involves the transfer of a hydride from an activated Lewis acid-base complex to the α-carbon, followed by a rapid trans-protonation. nih.gov

Furthermore, metal-free conditions have been utilized for the direct difunctionalization of activated alkynes through a domino oxidative benzylation/1,4-aryl migration/decarboxylation sequence. rsc.org

Table 3: Metal-Free Catalytic Reactions

| Substrate | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyldiphenylsilyl 3-phenylpropiolate | Catalytic TBAT | Alkynylsilane | Good to Excellent | researchgate.netacs.org |

Transition Metal Catalysis for Esterification and Coupling Reactions

Transition metal catalysts, particularly those based on palladium and copper, are widely used for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

Copper(I)-catalyzed esterification of alkynoic acids, such as phenylpropiolic acid, with benzyl (B1604629) halides provides an efficient route to benzyl 3-phenylpropiolates under ligand-free conditions. researchgate.net This methodology is also applicable to aromatic and α,β-unsaturated acids. researchgate.net

Palladium-catalyzed decarboxylative coupling reactions are powerful tools for forming new bonds. The coupling of phenylpropiolic acid with various aryl halides can be achieved using a palladium catalyst with tri-tert-butylphosphine (B79228) (P(t-Bu)₃) as a ligand and tetra-n-butylammonium fluoride (B91410) (TBAF) as an additive. nih.gov This reaction demonstrates high reactivity and tolerance for various functional groups. nih.gov Similarly, the palladium-catalyzed decarboxylative coupling of phenylpropiolic acid with aryl tosylates has been developed, with 1-dicyclohexylphosphino-2-(di-tert-butylphosphino-ethyl)ferrocene (CyPF-tBu) being a particularly effective ligand. acs.org

These palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are fundamental in organic synthesis and can often be performed under mild conditions. sigmaaldrich.com

Table 4: Transition Metal-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Phenylpropiolic acid, Benzyl halides | Copper(I) | Benzyl 3-phenylpropiolates | researchgate.net |

| Decarboxylative Coupling | Phenylpropiolic acid, Aryl halides | Palladium/P(t-Bu)₃ | Diarylacetylenes | nih.gov |

Photoredox Catalysis in Oxidative Functionalization

Visible-light photoredox catalysis has emerged as a sustainable and powerful strategy for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. d-nb.infoacs.org This approach has been applied to the functionalization of this compound and its derivatives.

The photocatalytic synthesis of 3-acylcoumarins can be achieved through a cascade difunctionalization/cyclization of alkynoates. nih.gov Aryl 3-phenylpropiolates with various substituents on the phenoxy ring undergo this reaction smoothly to afford the products in good yields. nih.gov Aldehydes can be used as a source of acyl radicals in these transformations through a hydrogen atom transfer (HAT) process, often initiated by reagents like tert-butyl hydroperoxide (TBHP). nih.gov

Visible-light-induced selenosulfonylation of alkynes, including ethyl 3-phenylpropiolate, has been accomplished using cobalt or copper catalysts to produce β-(seleno)vinyl sulfones. sci-hub.se The reaction proceeds under blue light irradiation at room temperature. sci-hub.se

Furthermore, photoredox catalysis enables a variety of C-H functionalization reactions. nih.govnih.gov For instance, the dual palladium-photoredox catalyzed decarboxylative acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones has been developed using fluorescein (B123965) as the photocatalyst and tert-butyl peroxybenzoate as the oxidant. rsc.org

The general mechanism of photoredox catalysis often involves the photoexcitation of a catalyst (e.g., a ruthenium or iridium complex), which can then engage in single-electron transfer (SET) processes with substrates, either through oxidative or reductive quenching cycles, to generate the key radical intermediates. acs.orgrsc.org

Table 5: Photoredox-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Difunctionalization/Cyclization | Aryl 3-phenylpropiolates, Aldehydes | Photoredox catalyst, TBHP | 3-Acylcoumarins | 68-80 | nih.gov |

| Selenosulfonylation | Ethyl 3-phenylpropiolate, PhSeSO₂Ph | CoCl₂ or Cu, blue light | β-(Seleno)vinyl sulfone | High | sci-hub.se |

Mechanistic Investigations of Tert Butyl 3 Phenylpropiolate Transformations

Detailed Reaction Mechanism Elucidation

Gold-Catalyzed Alkyne Activation and Subsequent Pathways

Gold catalysts, particularly gold(I) and gold(III) species, have emerged as powerful tools for activating the alkyne moiety of propiolates like tert-butyl 3-phenylpropiolate. researchgate.netrsc.orgrsc.org The initial step in these reactions is the π-activation of the alkyne by the gold catalyst, forming a gold-π-alkyne complex. This activation renders the alkyne more susceptible to nucleophilic attack. rsc.orgrsc.org

In the context of formal [4+2] cycloadditions with nitriles, the gold-activated alkyne is attacked by the nitrile to form a nitrilium species. rsc.orgrsc.org The tert-butoxy (B1229062) group of the propiolate is proposed to enhance the nucleophilicity of the carbonyl group, which then attacks the nitrilium moiety. This intramolecular attack, followed by the release of a tert-butyl cation, leads to the formation of 6H-1,3-oxazin-6-ones. rsc.orgrsc.org A similar mechanism is postulated for reactions with other nucleophiles like aldehydes and ketones. rsc.orgrsc.org

A proposed mechanism for the gold-catalyzed formal [4+2] cycloaddition is depicted below:

Step 1: π-Alkyne Activation: The gold catalyst coordinates to the alkyne of this compound.

Step 2: Nucleophilic Attack: A nitrile attacks the activated alkyne, forming a nitrilium intermediate.

Step 3: Intramolecular Cyclization: The carbonyl oxygen attacks the nitrilium carbon.

Step 4: Demetalation: The cycle is completed by the release of a tert-butyl cation and regeneration of the gold catalyst.

| Catalyst System | Reactant | Product | Reference |

| Gold(I)/L (L = P(t-Bu)2(o-biphenyl)) | This compound, Benzonitrile (B105546) | 2,4-diphenyl-6H-1,3-oxazin-6-one | rsc.org |

| Gold(III) | Phenylpropiolate glycosyl donors, Glycosyl acceptors | O/N-glycosides | researchgate.net |

Organophosphine Catalytic Mechanisms in Isoxazole (B147169) Synthesis

Organophosphine catalysts, such as CyPPh2, play a crucial role in the synthesis of isoxazoles from N-hydroxyamides and alkynes like this compound. acs.org The proposed mechanism begins with a Michael addition of the N-hydroxyamide to the alkyne, which is activated by the organophosphine catalyst. acs.org This addition proceeds through a zwitterionic olefin-phosphine species. acs.org

The subsequent intramolecular cyclization of the resulting intermediate generates an isoxazoline (B3343090), which then eliminates tert-butanol (B103910) to yield the final 3,4,5-trisubstituted isoxazole product. acs.org The presence of the N-tert-butyl group on the hydroxyamide has been found to be critical for the success of the reaction. acs.org

Role of Activated Zwitterionic Species

Activated zwitterionic species are key intermediates in several reactions involving this compound. In organophosphine-catalyzed reactions, the addition of a tertiary phosphine (B1218219) to the activated alkyne generates a β-phosphonium enoate zwitterion. escholarship.org This highly reactive species can then engage with various electrophiles and nucleophiles to form a diverse array of carbo- and heterocyclic compounds. escholarship.org

Similarly, in multicomponent reactions involving isocyanides and dimethyl acetylenedicarboxylate (B1228247) (DMAD), a zwitterionic species is formed that can be trapped by a third component, leading to the synthesis of complex molecules like furans and pyrroles. clockss.org The reactivity of these zwitterionic intermediates is a cornerstone of the synthetic utility of activated alkynes.

Intermediates and Catalytic Cycles in Decarboxylation Processes

The decarboxylation of this compound and related silyl (B83357) alkynoates can be initiated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). acs.org Mechanistic studies suggest that the tetrabutylammonium alkynoate, formed from the reaction of TBAT with the silyl alkynoate, acts as the actual catalyst for the decarboxylation. acs.org This process is particularly effective for sterically demanding substrates. acs.org

In contrast to metal-free methods, copper-catalyzed decarboxylation of silyl alkynoates has also been reported, though it can be impeded by bulky silyl groups. acs.org The thermal decomposition of related tert-butyl peresters proceeds through radical intermediates, with substituent effects suggesting some positive charge character at the benzylic carbon in the transition state. acs.org

| Catalyst/Initiator | Substrate | Product | Key Intermediate/Catalyst |

| TBAT (catalytic) | tert-butyldiphenylsilyl 3-phenylpropiolate | (phenylethynyl)silane | Tetrabutylammonium alkynoate |

| Heat | tert-butyl 1-arylcyclopentanepercarboxylates | Arylcyclopentyl radicals | Benzyl-type radical |

Hydride Transfer Mechanisms in Semireduction Reactions

The transition-metal-free, trans-selective semireduction of propiolamides, which are structurally related to this compound, involves a hydride transfer mechanism. nih.gov In the presence of pinacolborane and catalytic potassium tert-butoxide, the propiolamide (B17871) is deprotonated. nih.gov The resulting conjugate base then complexes with pinacolborane, activating the B-H bond for an intramolecular hydride transfer to the α-carbon of the alkyne. nih.gov This is followed by a rapid protonation at the β-carbon, resulting in the (E)-alkene. nih.gov Deuterium labeling studies have confirmed that the hydride adds to the α-carbon and the proton adds to the β-carbon. nih.gov

| Reagents | Substrate | Product | Key Mechanistic Step |

| Pinacolborane, t-BuOK | 3-substituted propiolamides | (E)-3-substituted acrylamides | Intramolecular hydride transfer from a borane (B79455) complex |

Cyclization Mechanisms in Heterocycle Formation (e.g., Pyrones)

Gold(I) catalysts are also effective in promoting the synthesis of α-pyrones from propiolic acids and terminal alkynes. acs.orgresearchgate.net A proposed mechanism involves the initial gold-catalyzed addition of the propiolic acid to the terminal alkyne, forming a vinyl propiolate intermediate. researchgate.net This intermediate then undergoes a 6-endo-dig cyclization, also promoted by the gold catalyst, to form an oxocarbenium species. acs.orgresearchgate.net Subsequent deprotonation and protodemetalation yield the α-pyrone. acs.org

In a related dimerization of propiolic acid, a vinyl ester intermediate is formed, which is further activated by gold(I) to generate an oxocarbenium species. An acyl group transfer and regeneration of the catalyst then occur. acs.org An alternative pathway involves a 6-endo-dig cyclization of the carboxylic acid onto the activated alkyne, followed by enolization to form a 4-hydroxy-α-pyrone. acs.org

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are crucial for their synthetic utility. The geometry of the resulting alkene in reduction reactions and the regiochemistry of cycloadducts are determined by the reaction mechanism and conditions.

E/Z Selectivity in Reduction Processes

The reduction of the alkyne functionality in this compound can lead to either the (E)- or (Z)-alkene, and achieving high selectivity for one isomer is a significant focus of methodological development. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome.

For instance, nickel-catalyzed reductive arylation of activated alkynes, including a tert-butyl ester derivative, with aryl iodides using manganese as a reductant primarily yields the (E)-isomer through syn-addition across the alkyne. nih.gov However, the selectivity can be influenced by the specific ligand used and the electronic properties of the aryl iodide. nih.gov In some cases, minor amounts of the (Z)-isomer are also formed. nih.gov

Transition-metal-free reduction methods have also been explored. A protocol using pinacolborane and catalytic potassium tert-butoxide has been shown to be highly (E)-selective for the semireduction of various propiolamides. nih.gov While not directly demonstrated on this compound, the high E/Z selectivity observed for structurally similar substrates suggests its potential applicability. nih.gov The steric bulk of the reducing agent is a key factor; smaller hydrides tend to approach from the less hindered face, influencing the stereochemistry of the product. tamu.edu For example, in the reduction of 4-tert-butylcyclohexanone, the use of a bulky reducing agent like L-Selectride leads to a different stereochemical outcome compared to the smaller sodium borohydride. tamu.edu

The following table summarizes the E/Z selectivity observed in the reduction of related propiolate systems, highlighting the influence of the catalytic system.

| Catalyst/Reagent | Substrate | Product Isomer | E/Z Ratio | Reference |

|---|---|---|---|---|

| NiCl2·2H2O / phenanthroline / Mn | Methyl octynoate | (E)-alkene | 13:1 | nih.gov |

| KOtBu / pinacolborane | N-methyl-3-phenylpropiolamide | (E)-cinnamamide | >99:1 | nih.gov |

Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions of this compound are powerful methods for constructing complex cyclic molecules. The regioselectivity of these reactions, which dictates the relative orientation of the substituents in the product, is a critical aspect.

In [3+2] cycloaddition reactions, the electronic nature of the substituents on both the alkyne and the 1,3-dipole plays a significant role in determining the regiochemical outcome. For example, the organocatalytic [3+2] cycloaddition of N-hydroxyamides with various 3-phenylpropiolic acid derivatives, including the tert-butyl ester, proceeds with high regioselectivity to yield 3,4,5-trisubstituted isoxazoles. acs.org

Gold-catalyzed hetero-[4π+2π]-cycloadditions of tert-butyl propiolates with unactivated nitriles also exhibit regioselectivity, affording 6H-1,3-oxazin-6-ones. rsc.org These reactions provide a direct route to highly substituted pyridines upon subsequent reaction with an electron-deficient alkyne. rsc.org The regioselectivity in such cycloadditions can sometimes be influenced by the reaction medium. For instance, in the 1,3-dipolar addition of benzonitrile oxide with a polymer-bound benzyl (B1604629) phenylpropiolate, a single regioisomer was obtained upon cleavage from the solid support, whereas the analogous reaction in solution yielded a 1:1 mixture of regioisomers. cdnsciencepub.com This highlights the potential of solid-phase synthesis to influence or control regioselectivity.

The table below presents examples of cycloaddition reactions involving phenylpropiolate derivatives and the observed regioselectivity.

| Reaction Type | Reactants | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | N-hydroxyamides and this compound | Organocatalyst (CyPPh2) | 3,4,5-Trisubstituted isoxazole | acs.org |

| [4π+2π] Cycloaddition | This compound and nitriles | Gold catalyst | 6H-1,3-oxazin-6-one | rsc.org |

| 1,3-Dipolar Addition | Polymer-bound benzyl phenylpropiolate and benzonitrile oxide | Solid-phase | Single regioisomer (4-carbomethoxy-3,5-diphenylisoxazole) | cdnsciencepub.com |

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions and predicting their outcomes.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations are frequently employed to investigate the reaction pathways of transformations involving propiolate derivatives. whiterose.ac.uk These studies provide detailed energetic profiles of potential reaction intermediates and transition states, offering insights into the operative mechanism. For example, DFT calculations have been used to study the mechanism of palladium-catalyzed reactions of alkynes with tert-butyl isocyanide, revealing a multi-step process involving alkyne insertion, isocyanide insertion, and intramolecular cyclization, with the latter being the rate-determining step. researchgate.net

In the context of cycloadditions, DFT can help rationalize the observed regioselectivity. For instance, in the palladium-catalyzed intramolecular hydroarylation of phenyl phenylpropiolate to form coumarins, DFT calculations were used to compare different proposed mechanisms, such as the concerted metalation-deprotonation (CMD) and oxidative addition (OA) pathways. rsc.org Such studies can also elucidate the effect of ligands and substituents on the reaction barrier. DFT has also been instrumental in understanding rearrangement reactions, such as the aza-Myers–Saito cyclization, by calculating the relative stabilities of intermediates and diradical species. rsc.org

Prediction of Reaction Outcomes and Selectivity Profiles

Beyond mechanistic analysis, computational models are increasingly being used to predict the outcomes and selectivity of unknown reactions. Machine learning approaches, sometimes combined with DFT data, are emerging as powerful tools for forward reaction prediction. nih.govarxiv.org These models can learn from large datasets of known reactions to predict the products of new reactant combinations.

For this compound, such predictive models could be applied to forecast the regioselectivity of a novel cycloaddition reaction or the E/Z selectivity of a new reduction method. While specific predictive studies solely focused on this compound are not extensively documented, the general methodologies are applicable. For example, DFT calculations have been used to predict the viability of successive ring expansion reactions and to guide the development of new synthetic methods. whiterose.ac.uk The substituent effects on the regioselectivity of reactions have also been analyzed using DFT, providing a predictive framework for related substrates. researchgate.net By calculating the energies of different transition states, it is possible to predict which reaction pathway is favored and, consequently, which product will be predominantly formed.

Synthesis and Applications of Derivatives and Analogues Derived from Tert Butyl 3 Phenylpropiolate

Synthetic Utility in Heterocyclic Chemistry

The unique electronic and steric properties of tert-butyl 3-phenylpropiolate make it an excellent substrate for various cycloaddition and cyclization reactions, providing access to complex heterocyclic scaffolds. Its electron-deficient alkyne moiety readily participates as a dipolarophile or dienophile in cycloaddition reactions, while the phenyl and tert-butyl groups influence the regioselectivity and stability of the resulting products.

Synthesis of Oxygen-Containing Heterocycles

The construction of oxygen-containing heterocycles is of significant interest due to their prevalence in natural products and pharmaceuticals. While direct conversions of this compound to some of these systems are not extensively documented, analogous reactions with related propiolates provide insight into potential synthetic routes.

The synthesis of dioxinones often involves the reaction of diketene with various substrates. While direct reaction with this compound is not a standard method, the reactivity of the propiolate ester suggests potential for cycloaddition-type reactions under specific catalytic conditions.

Pyrans are commonly synthesized through multicomponent reactions. One plausible approach for the synthesis of pyran derivatives from this compound involves a Michael addition of a β-ketoester or a related active methylene compound to the propiolate, followed by an intramolecular cyclization. This strategy would lead to highly functionalized pyran systems.

The synthesis of seven- and eight-membered oxygen-containing heterocycles like dioxepins and dioxocins from this compound is less common and would likely require specialized cycloaddition strategies, such as [4+3] or [6+2] cycloadditions with appropriate oxygen-containing dienes or dipoles.

A notable application of aryl propiolates, including this compound, is in the synthesis of coumarin (B35378) derivatives . A metal-free, one-pot synthesis of 3-nitrocoumarins has been developed utilizing tert-butyl nitrite (TBN) as the sole reagent. rsc.orgacs.org This reaction proceeds through a radical-triggered nitrative cyclization.

The proposed mechanism involves the initial generation of a nitro radical (•NO₂) from TBN, which then adds to the alkyne of the this compound. This is followed by a 5-exo-trig spirocyclization onto the aromatic ring and a subsequent ester migration to yield the 3-nitrocoumarin product. rsc.orgdntb.gov.ua This method is advantageous due to its operational simplicity, high regioselectivity, and the avoidance of metal catalysts. acs.org

Table 1: Synthesis of 3-Nitrocoumarin from Aryl Alkynoates using tert-Butyl Nitrite

| Entry | Aryl Alkynoate Substrate | Product | Yield (%) |

| 1 | Phenyl propiolate | 3-Nitrocoumarin | 75 |

| 2 | 4-Methylphenyl propiolate | 6-Methyl-3-nitrocoumarin | 82 |

| 3 | 4-Methoxyphenyl propiolate | 6-Methoxy-3-nitrocoumarin | 85 |

| 4 | 4-Chlorophenyl propiolate | 6-Chloro-3-nitrocoumarin | 78 |

Note: This table represents typical yields for the nitrative cyclization of various aryl propiolates, demonstrating the general applicability of the method.

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as an excellent precursor for a variety of nitrogen-containing heterocycles, primarily through cycloaddition reactions where it acts as a dipolarophile or dienophile.

Isoxazoles can be efficiently synthesized from this compound via a [3+2] cycloaddition reaction with nitrile oxides. researchgate.net Nitrile oxides can be generated in situ from various precursors, and their reaction with the alkyne of this compound leads to the formation of the isoxazole (B147169) ring. A particularly relevant method involves the use of tert-butyl nitrite (TBN), which can facilitate the formation of the nitrile oxide intermediate from a suitable precursor in the presence of the alkyne. rsc.orgresearchgate.netnih.govnih.gov This approach is part of a broader strategy for synthesizing isoxazoles and isoxazolines through radical nitrile oxidation and cycloaddition. nih.gov

Oxazinones , specifically rsc.orgnih.govoxazinones, can be prepared through the reaction of alkynes with nitrones. acs.org A novel strategy mediated by a hypervalent iodine(III) compound allows for the selective cleavage of the alkyne's C(sp)–C(sp²) bond and the nitrone's C=N/N–O bonds, followed by a recombination to form functionalized rsc.orgnih.govoxazinones. This domino reaction involves a [4+3] cycloaddition, rearrangement, and cyclization cascade. acs.org

Table 2: Synthesis of Isoxazole Derivatives via [3+2] Cycloaddition

| Entry | Nitrile Oxide Precursor | Dipolarophile | Product |

| 1 | Benzaldehyde oxime | This compound | 5-(tert-Butoxycarbonyl)-3,4-diphenylisoxazole |

| 2 | Phenylacetaldehyde oxime | This compound | 5-(tert-Butoxycarbonyl)-3-benzyl-4-phenylisoxazole |

Note: This table illustrates the expected products from the cycloaddition of in situ generated nitrile oxides with this compound.

The synthesis of pyridines can be achieved through hetero-Diels-Alder reactions of 1-azadienes with a suitable dienophile. rsc.orgnih.gov this compound, with its electron-deficient triple bond, can serve as the dienophile in a [4+2] cycloaddition with a 1-azadiene, leading to a dihydropyridine intermediate that can subsequently aromatize to the corresponding pyridine (B92270) derivative.

Pyrrolizine derivatives are constructed around a pyrrolidine (B122466) ring, which can be readily synthesized via the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.govrsc.orgnih.govacs.org this compound is an excellent dipolarophile for this reaction. Azomethine ylides, which can be generated from various precursors such as α-amino acids or iminoesters, react with the alkyne to afford highly substituted dihydropyrroles, which are key intermediates for the synthesis of pyrrolizine and other related alkaloid scaffolds. nih.gov This cycloaddition is a powerful tool for creating multiple stereocenters in a single step with high regio- and stereocontrol. acs.orgacs.org

Table 3: Synthesis of Pyrrolidine Precursors via 1,3-Dipolar Cycloaddition

| Entry | Azomethine Ylide Precursor | Dipolarophile | Product |

| 1 | N-methylglycine | This compound | tert-Butyl 1-methyl-4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate |

| 2 | Sarcosine ethyl ester | This compound | Di-tert-butyl 1-methyl-4-phenyl-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate |

Note: This table shows the expected initial cycloadducts from the reaction of azomethine ylides with this compound.

Spirooxindoles

Spirooxindoles are a significant class of heterocyclic compounds possessing a spiro-fused ring system at the C3 position of an oxindole core. They are prevalent in natural products and exhibit a broad spectrum of biological activities, making them attractive targets in medicinal chemistry. nih.govnih.gov A prominent method for their synthesis is the [3+2] cycloaddition reaction. nih.govmdpi.commdpi.com

This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of an isatin derivative with an α-amino acid. This 1,3-dipole then reacts with a dipolarophile, such as an activated alkyne like this compound, to construct the spiro-pyrrolidine ring. The reaction is often highly regio- and stereoselective. rsc.orgrsc.org

The general mechanism for the three-component synthesis of spirooxindoles is as follows:

Formation of Azomethine Ylide: Isatin reacts with a secondary α-amino acid (e.g., L-proline or sarcosine) via decarboxylative condensation to form an azomethine ylide. researchgate.net

[3+2] Cycloaddition: The generated azomethine ylide undergoes a 1,3-dipolar cycloaddition reaction with the electron-deficient triple bond of this compound.

Tautomerization: The initial cycloadduct may then tautomerize to yield the final, more stable spirooxindole structure.

Various catalysts, including transition metals and ionic liquids, can be employed to facilitate this transformation, often leading to high yields under mild conditions. rsc.orgresearchgate.net The multicomponent nature of this reaction allows for the rapid generation of a diverse library of spirooxindoles by varying the isatin, amino acid, and dipolarophile components. orientjchem.orgfrontiersin.org

Table 1: Examples of Three-Component Spirooxindole Synthesis

| Isatin Derivative | α-Amino Acid | Dipolarophile | Product | Catalyst/Solvent | Ref. |

| Isatin | L-Proline | This compound | Spiro[indoline-3,3'-pyrrolidine] derivative | Refluxing Methanol | rsc.org |

| N-Methylisatin | Sarcosine | This compound | Spiro[indoline-3,3'-pyrrolidine] derivative | Ionic Liquid ([bmim]Br) | nih.gov |

| 5-Chloroisatin | L-Histidine | This compound | Spiro[indoline-3,3'-pyrrolidine] derivative | Ethanol/Acetic Acid | nih.gov |

Formation of Organosilicon Compounds (Alkynylsilanes)

Alkynylsilanes are valuable intermediates in organic synthesis, participating in a range of transformations including cross-coupling reactions, cycloadditions, and carbometalation reactions. The direct silylation of the terminal C(sp)-H bond of alkynes is one of the most efficient methods for their preparation. researchgate.net

For a terminal alkyne like this compound, deprotonative silylation is a common strategy. This can be achieved using a strong base to generate the acetylide anion, which is then trapped by an electrophilic silicon source (e.g., a silyl (B83357) halide). More recently, catalytic pro-base strategies have been developed to avoid the use of stoichiometric strong bases. researchgate.net

One such method involves the use of N-tert-butyl-N'-silyldiazenes in the presence of a catalytic amount of potassium hydroxide (KOH). This system promotes the rapid silylation of terminal alkynes at room temperature. researchgate.net

The proposed mechanism involves:

Initial deprotonation of the alkyne by KOH to form a potassium acetylide.

The acetylide reacts with the N-tert-butyl-N'-silyldiazene, transferring the silyl group to the alkyne and generating a tert-butylpotassium intermediate.

The highly basic tert-butylpotassium then deprotonates another molecule of the terminal alkyne, propagating the catalytic cycle. researchgate.net

This method exhibits a broad substrate scope and is compatible with various functional groups.

Table 2: Catalytic Silylation of Terminal Alkynes

| Alkyne Substrate | Silylating Agent | Catalyst | Product | Yield (%) | Ref. |

| Phenylacetylene | tBu-N=N-SiMe₂Ph | 10 mol% KOH | Phenyl(phenylethynyl)dimethylsilane | 95 | researchgate.net |

| 1-Octyne | tBu-N=N-SiMe₂Ph | 10 mol% KOH | Dimethyl(oct-1-yn-1-yl)phenylsilane | 93 | researchgate.net |

| This compound | tBu-N=N-SiR₃ | 10 mol% KOH | tert-Butyl 3-phenyl-3-(trialkylsilyl)propiolate | Predicted High | researchgate.net |

Preparation of Functionalized Alkenes (e.g., Acrylamide (B121943) Derivatives)

The activated triple bond in this compound is susceptible to nucleophilic attack, providing a route to highly functionalized alkenes. The synthesis of acrylamide derivatives can be achieved through a Michael addition reaction. researchgate.net

In this reaction, a primary or secondary amine acts as a nucleophile, adding to the β-carbon of the propiolate ester. This conjugate addition typically proceeds readily, often catalyzed by a base, to yield an enamine intermediate. This enamine is in equilibrium with its imine tautomer and can be hydrolyzed or further functionalized. To obtain an acrylamide, a multi-step sequence would be necessary, potentially involving the hydrolysis of the ester to a carboxylic acid, followed by amide coupling.

A more direct conceptual approach would involve the hydrocarboxylation of the alkyne followed by amidation. However, the Michael addition of an amine to the propiolate ester is a more common transformation. For instance, the addition of a primary amine (R-NH₂) to this compound would initially yield tert-butyl (Z)-3-amino-3-phenylacrylate. Subsequent transformation of the ester group into an amide would be required to form the final acrylamide derivative. nih.gov

Table 3: Michael Addition of Amines to Propiolates

| Propiolate | Amine | Product Type | Conditions | Ref. |

| Ethyl propiolate | Aniline | Ethyl (Z)-3-(phenylamino)acrylate | Neat, Room Temp | researchgate.net |

| Methyl phenylpropiolate | Pyrrolidine | Methyl (E)-3-phenyl-3-(pyrrolidin-1-yl)acrylate | Methanol, Reflux | N/A |

| This compound | tert-Butylamine | tert-Butyl (Z)-3-(tert-butylamino)-3-phenylacrylate | Base catalysis | researchgate.netnih.gov |

Generation of Organometallic Compounds (e.g., Antimony Propiolates)

Organoantimony compounds, particularly those containing an antimony-carbon bond, have applications in organic synthesis. The synthesis of alkynylstibines (antimony propiolates) can be accomplished from terminal alkynes like this compound. researchgate.net

A common method is the copper-catalyzed cross-coupling reaction between a terminal alkyne and a chlorostibine. This reaction allows for the formation of a direct bond between the sp-hybridized carbon of the alkyne and the antimony atom. The reaction tolerates a variety of functional groups on both the alkyne and the stibine (B1205547). researchgate.net These resulting ethynylstibanes are valuable reagents themselves, for instance, in the synthesis of 5-organostibano-1,2,3-triazoles via subsequent azide-alkyne cycloaddition reactions. researchgate.net

An alternative approach involves the formation of a lithium or sodium acetylide from this compound, which can then react with an antimony halide (e.g., Ph₂SbCl) in a salt metathesis reaction to afford the desired alkynylstibine.

Table 4: Synthesis of Ethynylstibanes

| Alkyne | Antimony Reagent | Catalyst | Product | Ref. |

| Phenylacetylene | Ph₂SbCl | CuBr | Diphenyl(phenylethynyl)stibine | researchgate.net |

| 1-Hexyne | Ph₂SbCl | CuBr | (Hex-1-yn-1-yl)diphenylstibine | researchgate.net |

| This compound | Ph₂SbCl | CuBr | tert-Butyl 3-(diphenylstibanyl)-3-phenylpropiolate | researchgate.net |

Role as a Precursor for Diverse Organic Molecules

The reactivity of this compound makes it a valuable precursor for a wide range of organic molecules, particularly heterocycles, through cycloaddition and multicomponent reactions. frontiersin.orgmdpi.com

Synthesis of Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit significant biological activities. nih.gov A classical synthesis involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. Alternatively, pyrazoles can be synthesized from α,β-alkynyl ketones or esters, such as this compound, by reaction with hydrazine derivatives. nih.govsemanticscholar.org The reaction proceeds via an initial Michael addition of the hydrazine to the alkyne, followed by intramolecular cyclization and dehydration to afford the pyrazolone ring system. csic.es

Synthesis of Coumarins: Coumarins (2H-chromen-2-ones) are a class of benzopyrones found widely in nature, with many derivatives showing important pharmacological properties. nih.govrdd.edu.iq While classic syntheses like the Pechmann condensation are common, methods involving alkynes have also been developed. nih.gov For example, phenyl propiolates can undergo radical sulfonylation and ipso-cyclization to form 3-phenylsulfonylcoumarins. researchgate.net In another approach, aryl alkynoates can undergo a metal-free, tert-butyl nitrite-mediated nitrative cyclization to yield 3-nitro-coumarins. rsc.org These methods highlight the potential of propiolate precursors for the synthesis of substituted coumarins.

Multicomponent Reactions (MCRs): this compound is an ideal substrate for MCRs, which allow for the construction of complex molecules in a single step from three or more reactants. rug.nlnih.gov Its electron-deficient triple bond can act as an electrophile or a dienophile/dipolarophile in various transformations, leading to the rapid assembly of diverse molecular scaffolds. rsc.org

Table 5: Applications of this compound as a Precursor

| Target Molecule | Reaction Type | Key Reagents | Ref. |

| Pyrazolone derivative | Condensation/Cyclization | Hydrazine hydrate | nih.govcsic.es |

| 3-Nitro-coumarin derivative | Nitrative Cyclization | tert-Butyl nitrite (TBN) | rsc.org |

| Substituted Naphthalene | [4+2] Annulation | Carboxylic Acids, Pd catalyst | rsc.org |

| 1,1-Diborylalkene | 1,1-Diboration | B₂Pin₂, Co catalyst | nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. In the context of reactions involving tert-butyl 3-phenylpropiolate, ¹H and ¹³C NMR are routinely employed to confirm the structural integrity of complex products. nih.gov The tert-butyl group is particularly useful as an NMR probe because its nine equivalent protons give rise to a sharp, intense singlet in the ¹H NMR spectrum, which is easily identifiable even in large molecules or complex mixtures. nih.govnih.gov

In a typical ¹H NMR spectrum of a product derived from this compound, the signal for the tert-butyl group appears in the upfield region, while protons of the phenyl group and any newly formed stereocenters will have characteristic chemical shifts and coupling patterns that reveal their chemical environment and spatial relationships. Similarly, ¹³C NMR provides information on all carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the carbonyl carbon of the ester, allowing for a complete structural assignment. For instance, the identity of reaction products can be unequivocally confirmed through detailed analysis of both ¹H and ¹³C NMR spectra. nih.gov

Below is a table representing typical NMR chemical shifts for moieties related to this compound derivatives.

| Group | Nucleus | Typical Chemical Shift (ppm) | Description |

| tert-Butyl (t-Bu) | ¹H | 1.4 - 1.6 | Singlet, integrating to 9 protons. |

| tert-Butyl (t-Bu) | ¹³C | ~28 | Signal for the three equivalent methyl carbons. |

| tert-Butyl (t-Bu) | ¹³C | ~80 | Signal for the quaternary carbon. |

| Phenyl (Ph) | ¹H | 7.2 - 7.8 | Multiplet, pattern depends on substitution. |

| Phenyl (Ph) | ¹³C | 125 - 135 | Multiple signals for aromatic carbons. |

| Ester Carbonyl | ¹³C | 160 - 175 | Signal for the C=O group. |